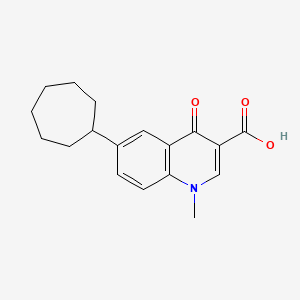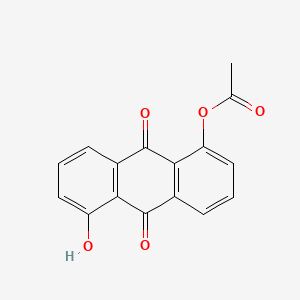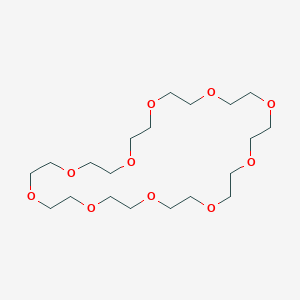
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane is a complex organic compound that belongs to the class of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions to form the ether linkage. The reaction conditions often require a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a strong base like sodium hydride (NaH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process might also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane can undergo various chemical reactions, including:
Complexation: Forms stable complexes with metal cations.
Oxidation: Can be oxidized to form various oxidized derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as potassium chloride (KCl) or sodium chloride (NaCl) in aqueous or organic solvents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as halides or thiolates can be used under basic conditions.
Major Products
Complexation: Metal-crown ether complexes.
Oxidation: Oxidized crown ether derivatives.
Substitution: Substituted crown ethers with various functional groups.
Applications De Recherche Scientifique
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between ionic and organic phases.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Utilized in the extraction and separation of metal ions from mixtures.
Mécanisme D'action
The primary mechanism by which 1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane exerts its effects is through the formation of stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility, reactivity, and transport properties of the cation.
Comparaison Avec Des Composés Similaires
1,4,7,10,13,16,19,22,25,28-Decaoxacyclotriacontane can be compared with other crown ethers such as:
18-Crown-6: Known for its ability to complex with potassium ions.
15-Crown-5: Preferentially complexes with sodium ions.
12-Crown-4: Forms stable complexes with lithium ions.
The uniqueness of this compound lies in its larger ring size, which allows it to complex with larger cations or multiple smaller cations simultaneously.
Propriétés
Numéro CAS |
52985-64-5 |
|---|---|
Formule moléculaire |
C20H40O10 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
1,4,7,10,13,16,19,22,25,28-decaoxacyclotriacontane |
InChI |
InChI=1S/C20H40O10/c1-2-22-5-6-24-9-10-26-13-14-28-17-18-30-20-19-29-16-15-27-12-11-25-8-7-23-4-3-21-1/h1-20H2 |
Clé InChI |
ZICJVWKUZQNARJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCOCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


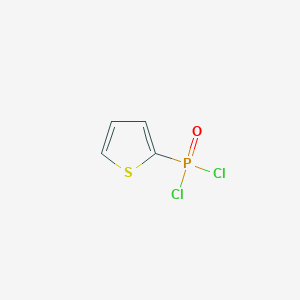
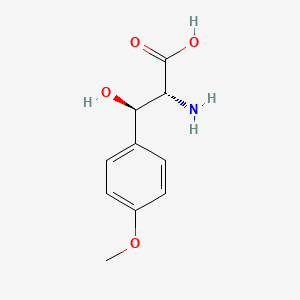
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
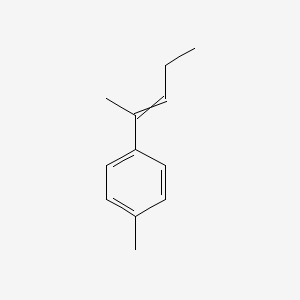
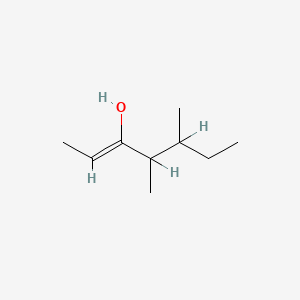
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
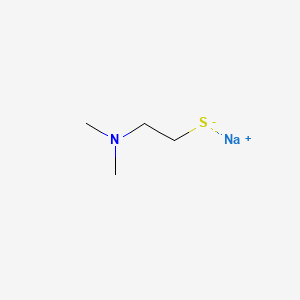
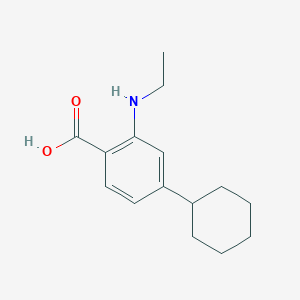
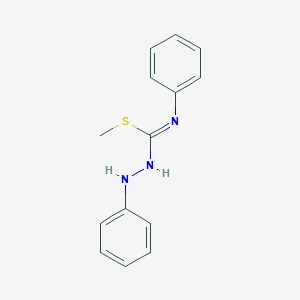
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640891.png)
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
